2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE
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Overview
Description
2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE typically involves multiple steps, starting from readily available starting materials. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as N-methyl-2-pyrrolidone .
Industrial Production Methods
the principles of green chemistry and catalysis are often employed to optimize the yield and reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and piperidine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce alcohols .
Scientific Research Applications
2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects . The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.
Indole-3-carbinol: Found in cruciferous vegetables and known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth.
Uniqueness
What sets 2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE apart is its complex structure, which allows for multiple points of interaction with biological targets. This complexity enhances its potential as a therapeutic agent and a versatile tool in scientific research .
Properties
IUPAC Name |
2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c28-19(26-13-7-2-8-14-26)15-30-23-25-20-17-11-5-6-12-18(17)24-21(20)22(29)27(23)16-9-3-1-4-10-16/h1,3-6,9-12,24H,2,7-8,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKTWFHDALUOPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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